(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
Description
The compound “(5-methylisoxazol-3-yl)((2,4,6-trimethylphenyl)sulfonyl)amine” is a sulfonamide derivative characterized by a 5-methylisoxazole moiety linked to a 2,4,6-trimethylphenylsulfonyl group. The 2,4,6-trimethylphenyl (mesityl) group is known to enhance steric hindrance and stability in organometallic and organic compounds .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-5-9(2)13(10(3)6-8)19(16,17)15-12-7-11(4)18-14-12/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJFUKOFXOALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322030 | |
| Record name | 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349623-66-1 | |
| Record name | 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine, with the CAS number 349623-66-1, is a synthetic organic compound notable for its structural properties and potential biological activities. It is characterized by its molecular formula and a molecular weight of approximately 280.34 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's sulfonamide group is known to exhibit a range of pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The structural features may contribute to its ability to modulate inflammatory responses.
Research Findings
Recent studies have highlighted the compound's potential applications in various therapeutic areas:
- Antimicrobial Studies : Research indicates that derivatives of sulfonamide compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound could inhibit the growth of several bacterial strains.
- Anti-inflammatory Research : Animal models have shown that compounds with similar structural motifs can reduce inflammation markers, suggesting that this compound may also provide therapeutic benefits in inflammatory diseases.
- Enzyme Interaction Studies : The compound has been evaluated for its ability to bind to specific enzymes implicated in disease processes. For instance, studies involving cyclooxygenase (COX) enzymes suggest that it may inhibit their activity, contributing to its anti-inflammatory profile.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of various sulfonamide derivatives. Among these, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Results showed a marked reduction in paw swelling compared to the control group, indicating potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (5-Methylisoxazol-3-YL)((2,4-dichlorophenyl)sulfonyl)amine | Structure | 307.15 | Moderate antibacterial |
| (5-Methylisoxazol-3-YL)((2,6-dichlorophenyl)sulfonyl)amine | Structure | 307.15 | Low anti-inflammatory |
| This compound | Structure | 280.34 | High antibacterial and anti-inflammatory |
The table illustrates that while other compounds show varying degrees of biological activity, this compound stands out due to its enhanced activity profile.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C13H16N2O3S
- Molecular Weight: 280.34 g/mol
- CAS Number: 349623-66-1
The structural features of (5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine contribute to its reactivity and biological activity. The isoxazole moiety is known for its role in neuroprotective effects, while the sulfonamide group enhances solubility and reactivity.
Reactivity and Synthesis
The synthesis of this compound typically involves reactions that modify the isoxazole and sulfonamide functionalities. Key reactions include:
- Nucleophilic substitution involving the sulfonamide group.
- Electrophilic aromatic substitution on the trimethylphenyl moiety.
These reactions are crucial for tailoring the compound for specific applications in medicinal chemistry.
Medicinal Chemistry
This compound has shown promise in various medicinal chemistry applications:
- Antimicrobial Activity: Compounds with similar structures have demonstrated antibacterial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects: The sulfonamide group is associated with anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Computational Studies
Recent studies have employed computational methods such as molecular docking to predict how this compound interacts with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
- Predictions regarding binding affinity to specific proteins can guide experimental validation.
Case Studies
- Antibacterial Activity Investigation:
- A study investigated compounds similar to This compound for their efficacy against resistant bacterial strains. The results indicated significant activity against Gram-positive bacteria.
- Neuroprotective Effects:
- Research focusing on neuroprotective compounds highlighted the potential of isoxazole derivatives in mitigating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was an important factor in its evaluation.
Comparison with Similar Compounds
Cafenstrole (N,N-Diethyl-3-((2,4,6-Trimethylphenyl)Sulfonyl)-1H-1,2,4-Triazole-1-Carboxamide)
Key Features :
- Structure : Contains the same mesitylsulfonyl group but attached to a triazole-carboxamide backbone.
- Application : Used as a herbicide, indicating that the mesitylsulfonyl group may contribute to bioactivity in agrochemicals .
- The 5-methylisoxazole group in the target compound may confer different electronic effects due to its aromatic heterocycle.
2,4,6-Trimethyl-N-(Tetrahydrofuran-2-Ylmethyl)Benzenesulfonamide
Key Features :
- Structure : Shares the mesitylsulfonyl group but is linked to a tetrahydrofuran-derived amine.
- Synthesis : Likely synthesized via sulfonylation of a tetrahydrofuran-methylamine precursor, contrasting with the target compound’s probable route involving 5-methylisoxazol-3-amine .
Electrochemical Behavior of Mesityl-Containing Amines
The electrochemical reduction of (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine (a mesityl-substituted imine) reveals two cathodic peaks at –0.831 V and –1.935 V, attributed to sequential electron transfer and chemical reactions .
Steric and Electronic Effects in Catalysis
The mesityl group is widely used in catalysis to prevent unwanted side reactions via steric shielding. For example, 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride is a precursor to N-heterocyclic carbene (NHC) ligands in organometallic catalysts . The target compound’s mesitylsulfonyl group could similarly stabilize reactive intermediates or modulate electronic environments in catalytic systems, though its isoxazole moiety may introduce distinct coordination properties.
Comparison with Polymer-Based Sulfonamides
Polymer sulfonamides like poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) require high molecular weight and costly catalysts for synthesis . The target compound, as a small molecule, avoids these challenges but lacks the extended conjugation of polymeric analogs.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions between 5-methylisoxazol-3-amine and mesitylsulfonyl chloride under alkaline conditions. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) enhances purity . For analogs, S-alkylation in alkaline media with aryl halides has been effective, as seen in triazole sulfonamide synthesis .
Q. Which analytical techniques are critical for structural characterization of this sulfonamide?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation and packing using programs like WinGX (e.g., space group determination, refinement protocols) .
- NMR spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., isoxazole proton at δ 6.1–6.3 ppm) and sulfonamide NH resonance (δ 8.5–9.0 ppm). ¹³C-NMR detects mesityl methyl groups (δ 18–22 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ in ESI+) .
Q. What preliminary applications are suggested for this compound based on structural analogs?
- Methodological Answer : The mesitylsulfonyl group is common in agrochemicals. For example, N-(2,4,6-trimethylphenyl)sulfonyl triazoles (e.g., cafenstrole) act as herbicides by inhibiting cell division . Bioactivity screening should include enzyme inhibition assays (e.g., acetolactate synthase for herbicides) and in vitro cytotoxicity profiling (e.g., mammalian cell lines) to identify potential targets .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and sulfonamide bond dissociation energies. Compare with analogs like PTAA (used in perovskite solar cells) to assess charge transport potential . Solvent effects (PCM models) and transition-state analysis (for hydrolysis/degradation pathways) are critical for stability studies .
Q. What strategies resolve contradictions in reported bioactivity of sulfonamide derivatives?
- Methodological Answer : Discrepancies in pesticidal efficacy may arise from stereochemical variations or impurity profiles. Use chiral HPLC to separate enantiomers and test individual isomers . Structural analogs (e.g., N-(2,6-dichlorophenyl)sulfonyl triazoles) show that halogen substitution modulates activity—systematic SAR studies (varying isoxazole substituents) can clarify structure-activity relationships .
Q. How do crystallization conditions influence the stability and polymorphic forms of this compound?
- Methodological Answer : Solvent polarity and cooling rates dictate crystal morphology. For mesityl-containing acetamides, low-polarity solvents (toluene) yield dense monoclinic crystals (space group P2₁/c), while DMSO induces needle-like structures prone to desolvation . Thermal gravimetric analysis (TGA) and variable-temperature XRD assess polymorph stability (e.g., phase transitions above 150°C) .
Q. What advanced techniques quantify degradation pathways under environmental conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS monitor hydrolytic cleavage (e.g., sulfonamide bond breakage). Photodegradation is assessed via UV irradiation (λ = 254 nm) in quartz cells, identifying byproducts like sulfonic acids or isoxazole fragments .
Q. How can defect engineering improve the performance of related materials in optoelectronic applications?
- Methodological Answer : Though not directly studied here, intramolecular exchange strategies (e.g., replacing DMSO with formamidinium in perovskites) minimize deep-level defects, enhancing photovoltaic efficiency. Analogously, doping the sulfonamide with iodide ions during synthesis could passivate traps in organic semiconductors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
